molecular formula C2H10N4O4 B13759921 Dihydrazine, oxalate CAS No. 7335-67-3

Dihydrazine, oxalate

Cat. No.: B13759921
CAS No.: 7335-67-3
M. Wt: 154.13 g/mol
InChI Key: ZCVPXUDPVQSOPJ-UHFFFAOYSA-N
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Description

Dihydrazine, oxalate is a molecular salt formed by the reaction of hydrazine hydrate with oxalic acid. It consists of two hydrazinium cations and one oxalate anion. The compound is known for its unique crystal structure, where the oxalate anion is perfectly planar and stabilized by hydrogen bonds .

Preparation Methods

Dihydrazine, oxalate can be synthesized by dissolving hydrazine hydrate and oxalic acid in a 2:1 mole ratio in a water-alcohol mixture under ice-cold conditions. The reaction yields dihydrazinium oxalate with an 85% yield and a melting point of 147°C . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring precise control over temperature and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Dihydrazine, oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitrogen gas and carbon dioxide.

    Reduction: It can be reduced to form hydrazine and oxalic acid.

    Substitution: The hydrazinium ions can be substituted with other cations in the presence of suitable reagents.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are nitrogen gas, carbon dioxide, hydrazine, and oxalic acid .

Scientific Research Applications

Dihydrazine, oxalate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various hydrazine derivatives.

    Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of certain biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: This compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of dihydrazine, oxalate involves the interaction of hydrazinium ions with various molecular targets. The hydrazinium ions can form hydrogen bonds with other molecules, stabilizing their structures. This interaction is crucial in its applications in chemistry and biology, where it helps stabilize reactive intermediates and biomolecules .

Comparison with Similar Compounds

Dihydrazine, oxalate is unique compared to other hydrazinium salts due to its specific crystal structure and hydrogen bonding network. Similar compounds include:

This compound stands out due to its higher stability and unique hydrogen bonding interactions, making it particularly useful in specific scientific and industrial applications.

Properties

CAS No.

7335-67-3

Molecular Formula

C2H10N4O4

Molecular Weight

154.13 g/mol

IUPAC Name

hydrazine;oxalic acid

InChI

InChI=1S/C2H2O4.2H4N2/c3-1(4)2(5)6;2*1-2/h(H,3,4)(H,5,6);2*1-2H2

InChI Key

ZCVPXUDPVQSOPJ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.NN.NN

Origin of Product

United States

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